2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex organic compound that features both imidazole and triazolopyridine moieties
Mechanism of Action
Target of Action
Compounds containing imidazole and triazole rings are often involved in interactions with various enzymes and receptors in the body due to their ability to form hydrogen bonds .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
Depending on the target, it could potentially be involved in a wide range of biochemical processes .
Pharmacokinetics
These properties can greatly affect a drug’s efficacy and safety profile .
Result of Action
The effects would depend on the specific biochemical pathways and cellular processes that the compound influences .
Action Environment
Various factors can influence a compound’s action, efficacy, and stability, including pH, temperature, presence of other molecules, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and triazolopyridine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, nucleophiles, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler compound that forms the basis of the imidazole moiety in the target compound.
Triazolopyridine derivatives: Compounds that share the triazolopyridine core structure but differ in their substituents.
Uniqueness
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is unique due to the presence of both imidazole and triazolopyridine moieties, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-imidazol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O/c14-13(15,16)9-1-3-22-10(5-9)19-20-11(22)6-18-12(23)7-21-4-2-17-8-21/h1-5,8H,6-7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMHHHIYELHRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CNC(=O)CN3C=CN=C3)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.